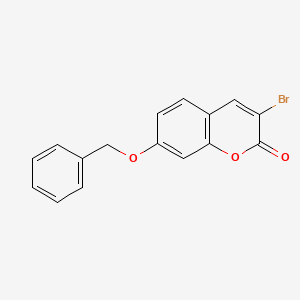
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor, such as 7-hydroxy-2H-1-benzopyran-2-one.
Bromination: The 3-position of the benzopyran ring is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Benzyloxy Substitution: The hydroxyl group at the 7-position is converted to a benzyloxy group through an etherification reaction. This can be achieved by reacting the brominated intermediate with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.
Etherification: Benzyl chloride with potassium carbonate as a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-substituted benzopyran derivatives.
Oxidation: Formation of 7-benzoyloxy-3-bromo-2H-1-benzopyran-2-one.
Reduction: Formation of 7-(benzyloxy)-3-bromo-2H-1-benzopyran-2-ol.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and bromine substituents can influence its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Benzyloxy)-2H-1-benzopyran-2-one: Lacks the bromine substituent at the 3-position.
3-Bromo-2H-1-benzopyran-2-one: Lacks the benzyloxy substituent at the 7-position.
7-(Benzyloxy)-3-chloro-2H-1-benzopyran-2-one: Contains a chlorine atom instead of bromine at the 3-position.
Uniqueness
7-(Benzyloxy)-3-bromo-2H-1-benzopyran-2-one is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
918300-45-5 |
|---|---|
Molekularformel |
C16H11BrO3 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
3-bromo-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C16H11BrO3/c17-14-8-12-6-7-13(9-15(12)20-16(14)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
UNWUXSQHBKQZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















